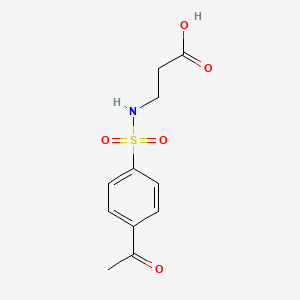

3-(4-acetylbenzenesulfonamido)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-acetylbenzenesulfonamido)propanoic acid is an organic compound with the molecular formula C11H13NO5S. It is also known by its IUPAC name, N-[(4-acetylphenyl)sulfonyl]-beta-alanine. This compound is characterized by the presence of an acetyl group attached to a benzene ring, which is further connected to a sulfonamide group and a propanoic acid moiety .

Méthodes De Préparation

The synthesis of 3-(4-acetylbenzenesulfonamido)propanoic acid typically involves the reaction of 4-acetylbenzenesulfonyl chloride with beta-alanine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride by the amino group of beta-alanine. The reaction mixture is then acidified to precipitate the product .

Analyse Des Réactions Chimiques

3-(4-acetylbenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Major products formed from these reactions include carboxylic acids, alcohols, and substituted sulfonamides .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 3-(4-acetylbenzenesulfonamido)propanoic acid exhibit significant antimicrobial properties. These compounds have been tested against various drug-resistant bacterial strains, including those from the ESKAPE group, which are known for their high levels of resistance to conventional antibiotics.

Case Study: Antimicrobial Efficacy

In a study published in Molecules, derivatives of this compound were synthesized and evaluated for their antimicrobial activity. The results indicated that certain derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL for MRSA and 0.5 to 2 µg/mL for Enterococcus .

Drug Development

The compound's structural characteristics make it a promising candidate for drug development, particularly in the design of new antibiotics. Its ability to inhibit bacterial growth while maintaining favorable pharmacokinetic properties is crucial for developing effective therapeutic agents.

Table 2: Summary of Antimicrobial Activity Against Key Pathogens

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Methicillin-resistant S. aureus | 1 - 8 | High |

| Vancomycin-resistant E. faecalis | 0.5 - 2 | High |

| Pseudomonas aeruginosa | 16 - 64 | Moderate |

| Acinetobacter baumannii | 32 - 64 | Moderate |

Pharmacological Properties

In addition to antimicrobial activity, the pharmacological profile of this compound derivatives has been evaluated using in silico ADME (Absorption, Distribution, Metabolism, and Excretion) analysis. These studies suggest that the compounds exhibit favorable absorption characteristics and low toxicity profiles compared to existing antibiotics .

Mécanisme D'action

The mechanism of action of 3-(4-acetylbenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes involved in folic acid synthesis .

Comparaison Avec Des Composés Similaires

3-(4-acetylbenzenesulfonamido)propanoic acid can be compared with other similar compounds, such as:

3-(4-hydroxyphenyl)amino)propanoic acid: This compound has a hydroxy group instead of an acetyl group, which can influence its biological activity and chemical reactivity.

3-(3-acetylbenzenesulfonamido)propanoic acid: This isomer has the acetyl group in a different position on the benzene ring, which can affect its physical and chemical properties.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and biological activity compared to its analogs .

Activité Biologique

3-(4-acetylbenzenesulfonamido)propanoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological effects, primarily due to its structural properties, which allow it to interact with biological systems effectively. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antioxidant properties, supported by relevant case studies and research findings.

Anti-inflammatory Activity

Research has shown that compounds similar to this compound can modulate immune responses. In a study involving peripheral blood mononuclear cells (PBMC), derivatives of sulfonamide compounds demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IFN-γ. Specifically, at a concentration of 100 µg/mL, these compounds reduced TNF-α production by approximately 44-60%, indicating a strong anti-inflammatory potential .

Table 1: Cytokine Inhibition by Sulfonamide Derivatives

| Compound | TNF-α Inhibition (%) | IFN-γ Inhibition (%) |

|---|---|---|

| This compound | 44-60% | 44-79% |

| Ibuprofen | 96.01% (control) | Not applicable |

Anticancer Activity

The anticancer potential of this compound derivatives has been explored in various studies. Notably, a recent investigation assessed the effects of several sulfonamide derivatives on A549 lung cancer cells. Certain compounds exhibited cytotoxic effects, reducing cell viability by up to 50% and inhibiting cell migration . The most promising candidates showed comparable efficacy to established chemotherapeutics like doxorubicin.

Case Study: A549 Cell Line

In vitro studies using the A549 cell line revealed that specific derivatives of this compound significantly reduced cell viability and induced apoptosis in cancer cells. The research highlighted the structure-dependent nature of the anticancer activity, suggesting that modifications in the sulfonamide structure could enhance therapeutic efficacy.

Antioxidant Properties

The antioxidant activity of this compound has also been evaluated using various assays, including the DPPH radical scavenging assay. Compounds derived from this compound demonstrated significant radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | Significant (exact % not specified) |

| Ascorbic Acid (control) | Highest activity |

| Butylated Hydroxytoluene (BHT) | Moderate activity |

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in inflammatory processes and cancer cell proliferation. The sulfonamide moiety is known to interact with various biological targets, modulating pathways associated with inflammation and tumor growth.

Propriétés

IUPAC Name |

3-[(4-acetylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-8(13)9-2-4-10(5-3-9)18(16,17)12-7-6-11(14)15/h2-5,12H,6-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLGKCLYKIHMBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.